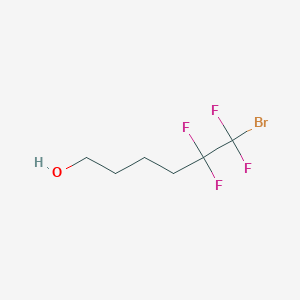
6-bromo-5,5,6,6-tetrafluorohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-5,5,6,6-tetrafluorohexan-1-ol is an organic compound with the molecular formula C6H9BrF4O It is characterized by the presence of four fluorine atoms and one bromine atom attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol typically involves the fluorination and bromination of hexanol derivatives. One common method includes the reaction of hexanol with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5,5,6,6-tetrafluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a fluorinated hexanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated hexanol derivatives.
Substitution: Formation of various substituted hexanol derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-5,5,6,6-tetrafluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5,6,6-Tetrafluorohexanol: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromohexanol: Lacks the fluorine atoms, leading to distinct chemical properties and uses.
5,5,6,6-Tetrafluoro-6-chlorohexanol:
Uniqueness
6-bromo-5,5,6,6-tetrafluorohexan-1-ol is unique due to the combination of fluorine and bromine atoms on the hexanol backbone. This unique substitution pattern imparts specific chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H9BrF4O |
|---|---|
Molecular Weight |
253.03 g/mol |
IUPAC Name |
6-bromo-5,5,6,6-tetrafluorohexan-1-ol |
InChI |
InChI=1S/C6H9BrF4O/c7-6(10,11)5(8,9)3-1-2-4-12/h12H,1-4H2 |
InChI Key |
ZDABGWUMQNZNPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)
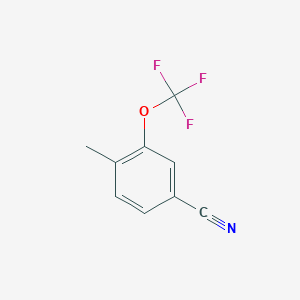
methyl]benzoyl chloride](/img/structure/B8608760.png)
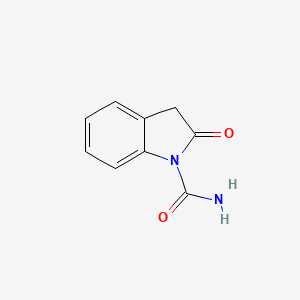
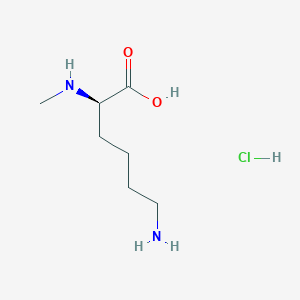
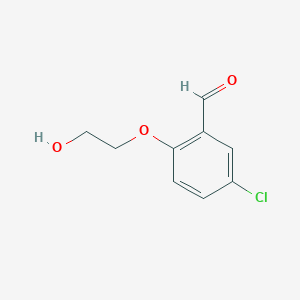
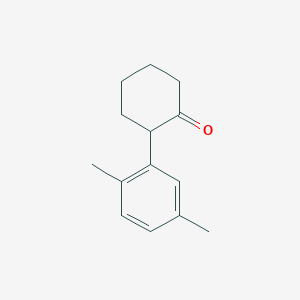
![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)
![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)
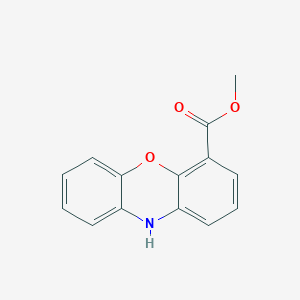
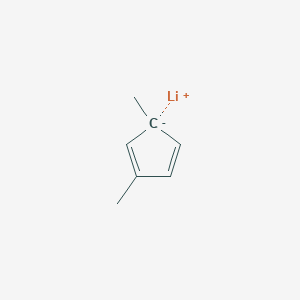
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
